molecular formula C25H22N4O3S B2506125 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 536705-63-2

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No. B2506125
CAS RN: 536705-63-2
M. Wt: 458.54
InChI Key: VKZXODWYLAXNHA-UHFFFAOYSA-N
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Description

The compound "2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential antiviral properties, particularly against SARS-CoV-2. Although the specific compound is not directly described in the provided papers, similar compounds with a sulfanyl acetamide group and a pyrimidine ring have been synthesized and characterized, suggesting a possible relevance in the context of drug design and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related compounds involves the creation of a sulfanyl acetamide bridge, which connects a pyrimidine ring to a benzene ring. The process likely involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfanyl group, and the final attachment of the acetamide moiety. The precise synthesis route for the compound is not detailed in the provided papers, but the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring at significant angles, which suggests that the compound may also exhibit a non-planar structure. Intramolecular hydrogen bonding is a key stabilizing factor in these conformations, which is likely to be a feature in the molecular structure of the compound of interest as well .

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed, the presence of amino groups and the sulfanyl acetamide moiety in related compounds suggests that they may participate in hydrogen bonding and other intermolecular interactions. These interactions are crucial for the biological activity of the compounds and could be explored further in the context of the compound's reactivity and potential as a drug candidate .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using spectroscopic methods such as FT-IR and FT-Raman. These studies provide insights into the vibrational modes of the molecules and the nature of their intermolecular interactions. The presence of electronegative substituents, such as a fluorine atom, can significantly alter the geometry and properties of the molecule. Drug likeness analysis, based on Lipinski's rule, and pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity, are also important factors that have been evaluated for related compounds. These analyses are essential for understanding the potential of these molecules as therapeutic agents .

Scientific Research Applications

Anticancer Activity

The compound has been explored for its potential in anticancer applications. A study by Horishny, Arshad, and Matiychuk (2021) synthesized derivatives of this compound and tested them for anticancer activity, discovering potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Synthesis and Reactions

Various studies have focused on synthesizing and understanding the reactions of this compound and its derivatives. For instance, Tolkunov, Voshchula, Zemskaya, and Dulenko (1990) studied its acid-catalyzed acylation and subsequent conversion to condensed 1,3-oxazinium salts (Tolkunov, Voshchula, Zemskaya, & Dulenko, 1990).

Crystal Structures

The crystal structures of various derivatives have been elucidated, providing insights into their molecular conformations. Subasri et al. (2017) investigated the crystal structures of related compounds, revealing intricate details about their molecular geometry (Subasri et al., 2017).

Vibrational Spectroscopic Analysis

In the field of spectroscopy, Jenepha Mary, Pradhan, and James (2022) characterized an antiviral active molecule closely related to this compound, providing valuable vibrational spectroscopic signatures (Jenepha Mary, Pradhan, & James, 2022).

Anti-Inflammatory Properties

Research has also been conducted into the anti-inflammatory properties of related compounds. Reddy, Reddy, and Raju (2010) synthesized analogues and evaluated their anti-inflammatory activity, finding some compounds to exhibit appreciable activity (Reddy, Reddy, & Raju, 2010).

Antibacterial Activities

Investigations into the antibacterial properties of similar compounds have been carried out. Abbasi et al. (2015) synthesized a series of N-substituted acetamides and evaluated them as potential antibacterial agents, revealing promising results (Abbasi et al., 2015).

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-15-10-16(2)12-17(11-15)29-24(31)23-22(19-7-3-4-8-20(19)27-23)28-25(29)33-14-21(30)26-13-18-6-5-9-32-18/h3-12,27H,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZXODWYLAXNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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